Introduction: The Role of Stable Isotope Labeling in Modern Drug Analysis
Introduction: The Role of Stable Isotope Labeling in Modern Drug Analysis
An In-Depth Technical Guide to (R)-(+)-Dropropizine-d4: Structure, Properties, and Analytical Applications
Dropropizine is a non-opioid, peripherally acting antitussive agent effective in managing non-productive coughs.[1][2] It is commercially available as a racemic mixture or as the single, more active S-enantiomer, Levodropropizine.[1] The R-enantiomer, (R)-(+)-Dropropizine, while less common therapeutically, is a crucial component in stereochemical and pharmacological research. This guide focuses on a specific, isotopically labeled variant: (R)-(+)-Dropropizine-d4.
(R)-(+)-Dropropizine-d4 is the deuterium-labeled analog of (R)-(+)-Dropropizine. The incorporation of four deuterium (d4) atoms makes it an ideal internal standard for quantitative bioanalysis using mass spectrometry.[3][4] In pharmacokinetic (PK), drug metabolism (DMPK), and bioequivalence studies, the goal is to precisely measure the concentration of the active drug in complex biological matrices like plasma or urine.[1][3] An ideal internal standard co-elutes chromatographically with the analyte and experiences similar extraction losses and ionization suppression or enhancement, but is distinguishable by its mass.[4] By adding a known quantity of (R)-(+)-Dropropizine-d4 to a sample, any variability during sample preparation and analysis can be normalized, ensuring highly accurate and reproducible quantification of the unlabeled drug.[5]
This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the chemical structure, physical properties, and, most critically, the analytical methodologies pertinent to (R)-(+)-Dropropizine-d4.
Part 1: Physicochemical and Structural Characterization
A thorough understanding of the fundamental properties of a reference standard is the bedrock of its effective application.
Chemical Identity and Structure
The core structure of (R)-(+)-Dropropizine-d4 consists of a phenylpiperazine moiety linked to a propanediol chain, with a chiral center at the C2 position of the propane group.[6] The "-d4" designation indicates that four hydrogen atoms on the piperazine ring have been replaced with deuterium.
-
IUPAC Name: (2R)-3-(4-Phenyl-1-piperazinyl-d4)-1,2-propanediol
-
Synonyms: (R)-3-(4-Phenyl-1-piperazinyl)propane-1,2-diol-d4[7]
The key structural features are summarized below.
| Property | Data | Source(s) |
| Chemical Structure | ![]() | Inferred from[6],[8] |
| Molecular Formula | C₁₃H₁₆D₄N₂O₂ | [8][9] |
| Molecular Weight | 240.33 g/mol | [7][8] |
| Unlabeled MW | 236.31 g/mol | [6][10] |
| CAS Number | Not Available (d4) | N/A |
| Unlabeled (R) CAS | 99291-24-4 | [7][11] |
| Chirality | (R)-enantiomer | [11] |
Physical Properties
The physical properties of (R)-(+)-Dropropizine-d4 are expected to be nearly identical to its unlabeled counterpart, as isotopic substitution has a minimal effect on bulk physical characteristics.
| Property | Data | Source(s) |
| Appearance | Likely a white to off-white solid | Inferred |
| Melting Point | 98-100 °C (for unlabeled) | [11] |
| Optical Rotation | α²⁵_D_ = -10° (c=1.0 in ethanol, for unlabeled) | [11] |
| Solubility (racemate) | >35.4 µg/mL (at pH 7.4) | [6] |
| Storage Conditions | 2-8°C Refrigerator, protected from light | [9] |
The Significance of Deuterium Labeling
The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, is a subtle but powerful modification.[12] This underpins the utility of (R)-(+)-Dropropizine-d4 as an internal standard.
-
Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the Kinetic Isotope Effect.[] While primarily a tool in drug discovery to create more stable drugs, this stability also ensures the internal standard itself does not degrade unexpectedly during analysis.[5][12]
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Mass Shift for MS Detection: The +4 mass unit difference between the deuterated standard and the unlabeled analyte allows them to be easily distinguished by a mass spectrometer, while their near-identical chemical properties ensure they behave the same way during chromatography and sample processing.[4]
Caption: Role of an ideal internal standard (IS) in LC-MS.
Part 2: Pharmacological Profile of the Parent Compound
(R)-(+)-Dropropizine-d4 is a tool for measuring its unlabeled counterpart; therefore, understanding the pharmacology of Dropropizine is essential. Dropropizine functions as a peripheral antitussive, distinguishing it from centrally-acting agents like codeine.[2][14]
Its mechanism involves the inhibition of the cough reflex by acting on sensory nerve endings (C-fibers) within the respiratory tract.[1][2] Stimulation of these nerves by irritants triggers the cough reflex. Dropropizine is believed to reduce the sensitivity of these receptors, possibly by antagonizing Transient Receptor Potential Vanilloid 1 (TRPV1) receptors, which are key mediators of irritant-induced cough.[14] This peripheral action avoids the common side effects of central antitussives, such as sedation, respiratory depression, and potential for abuse.[14][15]
Caption: Proposed peripheral mechanism of Dropropizine.
Part 3: Comprehensive Analytical Methodologies
The primary application of (R)-(+)-Dropropizine-d4 is in quantitative analysis. This section provides validated, step-by-step protocols for its characterization and use.
Chiral Purity Analysis via HPLC
Ensuring the enantiomeric purity of the standard is critical. A chiral High-Performance Liquid Chromatography (HPLC) method is required to separate the (R) and (S) enantiomers. Polysaccharide-based chiral stationary phases are highly effective for this purpose.[16][17]
Experimental Protocol: Chiral HPLC Separation
-
Instrumentation: HPLC system with UV detector.
-
Chiral Stationary Phase: Chiralpak IG-3 (amylose tris(3-chloro-5-methylphenylcarbamate)) column (100 mm x 4.6 mm, 3 µm) or equivalent polysaccharide-based column.[17]
-
Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 55:45:0.1, v/v/v).[16] The exact ratio should be optimized for best resolution.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of (R)-(+)-Dropropizine-d4 in the mobile phase to a concentration of ~1 mg/mL.
-
Injection Volume: 5 µL.
-
Validation: The method is validated by injecting a sample of racemic Dropropizine to confirm the separation of the two enantiomer peaks. The retention time of the (R)-(+)-Dropropizine-d4 peak should align with one of the peaks from the racemic mixture. Enantiomeric purity is calculated from the peak area percentages.
Quantification in Biological Matrices via LC-MS/MS
This protocol describes the use of (R)-(+)-Dropropizine-d4 as an internal standard (IS) for quantifying unlabeled (R)-(+)-Dropropizine (analyte) in human plasma.
Experimental Protocol: LC-MS/MS Bioanalysis
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma sample, add 10 µL of the IS working solution ((R)-(+)-Dropropizine-d4, e.g., 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.[18]
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 8 minutes at 4°C.[18]
-
Transfer 200 µL of the supernatant to an LC-MS vial for analysis.
-
-
LC-MS/MS System & Conditions:
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would run from low %B to high %B over several minutes to elute the analyte and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| (R)-Dropropizine (Analyte) | 237.16 | 160.10 | [M+H]⁺. Product ion corresponds to the phenylpiperazine fragment. |
| (R)-Dropropizine-d4 (IS) | 241.18 | 164.12 | [M+D]⁺ or [M-H+2D]⁺. Product ion reflects the deuterated phenylpiperazine fragment. |
Note: The exact m/z values for product ions should be optimized by direct infusion of the standards.
-
Data Analysis & Validation:
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the known concentration of the analyte in spiked calibration standards.
-
The method must be validated according to regulatory guidelines (e.g., ICH, FDA) for linearity, accuracy, precision, selectivity, and stability.[19]
-
Caption: Bioanalytical workflow for quantification in plasma.
Nuclear Magnetic Resonance (NMR) Spectroscopy Insights
While a full experimental spectrum is proprietary to manufacturers, the expected NMR data can be inferred. NMR confirms the molecular structure and the specific locations of deuterium labeling.
-
¹H NMR: In a ¹H NMR spectrum, the signals corresponding to the protons on the deuterated positions of the piperazine ring would be absent. This provides definitive proof of successful isotopic labeling. All other proton signals (phenyl ring, propanediol chain) would remain.
-
¹³C NMR: The carbon atoms directly bonded to deuterium will show a characteristic triplet multiplicity (due to C-D coupling) and their signals will be shifted slightly upfield compared to the unlabeled compound.
Conclusion
(R)-(+)-Dropropizine-d4 is a highly specialized and indispensable tool for modern pharmaceutical research and development. Its value lies not in its own therapeutic effect, but in its role as a high-fidelity internal standard that enables the precise and accurate quantification of its non-labeled, active counterpart. By leveraging its unique mass and near-identical chemical behavior, researchers can develop robust, validated bioanalytical methods that meet stringent regulatory requirements for pharmacokinetic and bioequivalence studies. The methodologies detailed in this guide provide a framework for the proper characterization and application of this critical reference material, ensuring data integrity and accelerating the drug development process.
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